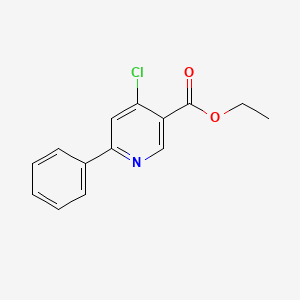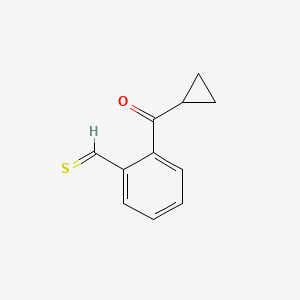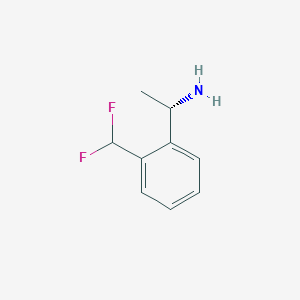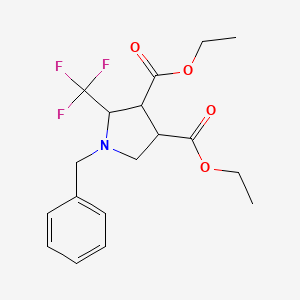![molecular formula C13H13BN4O2 B13097639 (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes an imidazo[4,5-c]pyridazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:
Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.
Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.
Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the imidazo[4,5-c]pyridazine ring, making it less versatile in biological applications.
(3-(9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.
(3-(9-Methyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
Uniqueness: : The presence of the ethyl group in (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid enhances its lipophilicity and may improve its interaction with biological membranes and targets, making it a unique and valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H13BN4O2 |
|---|---|
Poids moléculaire |
268.08 g/mol |
Nom IUPAC |
[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3 |
Clé InChI |
UNNQFGPXPKGMRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


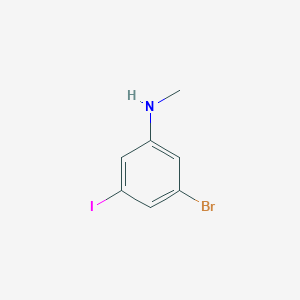
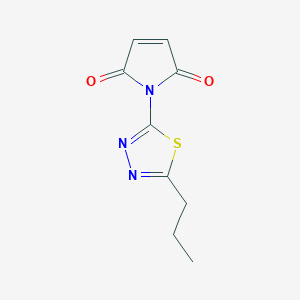
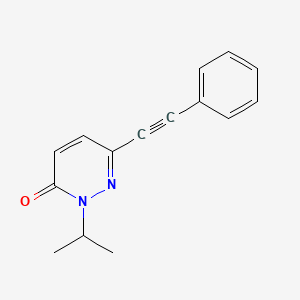
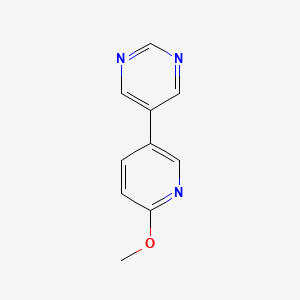
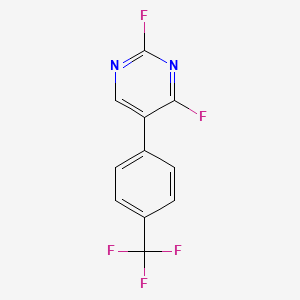
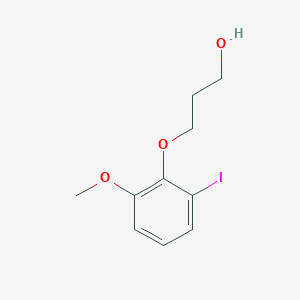
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
